molecular formula C18H12BrF4NO2 B11577272 1-{5-bromo-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11577272
M. Wt: 430.2 g/mol
InChI Key: KRXZZNKXNVLOLZ-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a unique combination of bromine, fluorine, and indole moieties

Preparation Methods

The synthesis of 1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with 2,2,2-trifluoroethanone under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE include:

The uniqueness of 1-{5-BROMO-1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of these functional groups with the indole core, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H12BrF4NO2

Molecular Weight

430.2 g/mol

IUPAC Name

1-[5-bromo-1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C18H12BrF4NO2/c19-11-1-6-16-14(9-11)15(17(25)18(21,22)23)10-24(16)7-8-26-13-4-2-12(20)3-5-13/h1-6,9-10H,7-8H2

InChI Key

KRXZZNKXNVLOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)F

Origin of Product

United States

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